molecular formula C12H9NO3 B8762171 2-Hydroxy-5-nitrobiphenyl CAS No. 4291-29-6

2-Hydroxy-5-nitrobiphenyl

Cat. No.: B8762171
CAS No.: 4291-29-6
M. Wt: 215.20 g/mol
InChI Key: FIBBSIRCVZWBML-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobiphenyl is an aromatic compound with the molecular formula C12H9NO3 It is characterized by a biphenyl structure with a hydroxyl group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-nitrobiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl followed by selective reduction and hydroxylation. Another method includes the direct nitration of 2-hydroxybiphenyl under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-5-nitrobiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobiphenyl involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrobenzyl bromide
  • 2-Hydroxy-5-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobiphenyl

Comparison: 2-Hydroxy-5-nitrobiphenyl is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

4291-29-6

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-nitro-2-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H

InChI Key

FIBBSIRCVZWBML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.3 g (0.02 mole) of 2-bromo-1-methoxymethoxy-4-nitrobenzene from step B and 2.80 g (0.023 mole) of phenylboric acid were dissolved in 70 mL of 1,2-dimethoxyethane under argon. Then, 0.5 g (0.0005 mole) of tetrakis-(triphenylphosphine)palladium and 13 mL of 2 N potassium carbonate solution were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate and the organic phase was extracted with dilute sodium hydroxide solution and then dried with magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel using petroleum ether/ethyl acetate (9:1). The product thus obtained was heated to 50° C. in a mixture of 40 mL of ethanol and 15 mL of a 2.9 M ethanolic hydrochloric acid solution. After neutralization with NaOH, the solvent was distilled off in a rotary evaporator, and the residue was purified by vacuum distillation. This gave 3.5 g (82% of the theoretical) of 2-hydroxy-5-nitrobiphenyl.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-benzyloxy-5-nitro-biphenyl (81 mg, 0.27 mmol)) in 5 mL of methanol was added catalytic amount of 5% palladium on carbon under H2. The mixture was stirred under H2 for 3 hrs and filtered through celite. The filtrate was concentrated to give 2-hydroxy-5-nitro-biphenyl (38 mg).
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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